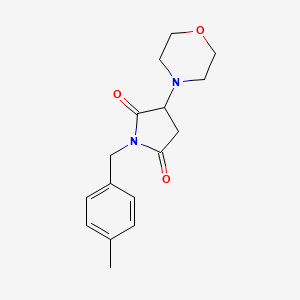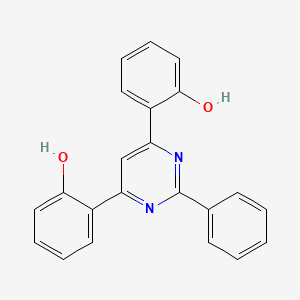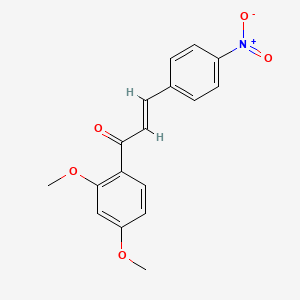
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as MET, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Mechanism of Action
The exact mechanism of action of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound binds to specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the activity of specific enzymes and proteins involved in different pathways, leading to these effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity. This compound has been found to bind to specific receptors and enzymes, making it a valuable tool for investigating different biological processes. However, one limitation of using 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, highlighting the need for caution when using it in lab experiments.
Future Directions
There are several future directions for research on 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs and therapies based on this compound. 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide and its effects on different biological pathways. Finally, research is needed to investigate the potential toxicity of this compound and identify ways to mitigate its harmful effects.
Synthesis Methods
The synthesis of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-methylbenzoyl chloride and 2-aminothiazole in the presence of triethylamine to form 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-amine. This intermediate is then reacted with 4-carbamoyl-1H-1,2,3-triazole in the presence of diisopropylethylamine to form the final product, 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in scientific research, particularly in the study of different biological processes. This compound has been used as a tool to investigate the role of different enzymes and proteins in various pathways. It has also been used in the development of new drugs and therapies for different diseases.
properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-4-3-5-11(8-9)19-10(2)12(17-18-19)13(20)16-14-15-6-7-21-14/h3-8H,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHRZGBSKTTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5292456.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)

![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)
![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
